molecular formula C16H14BrClN6O3S B213786 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

货号 B213786
分子量: 485.7 g/mol
InChI 键: VLDHWODZJCRFIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY-61-3606, is a selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. The GPVI receptor is a key player in platelet activation and thrombosis, making BAY-61-3606 a promising drug candidate for the treatment of thrombotic diseases.

作用机制

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide selectively inhibits the GPVI receptor, which is expressed on the surface of platelets and plays a crucial role in platelet activation and thrombus formation. By blocking the GPVI receptor, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide reduces platelet activation and aggregation, thereby preventing the formation of thrombi.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a significant effect on platelet function in preclinical studies. It reduces platelet activation and aggregation, leading to a decrease in thrombus formation. 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in thrombotic diseases.

实验室实验的优点和局限性

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly selective inhibitor of the GPVI receptor, making it a valuable tool for studying platelet function and thrombosis in vitro and in vivo. However, its selectivity may also limit its use in certain experimental settings, as other platelet receptors may also play a role in thrombus formation.

未来方向

There are several potential future directions for the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide as a therapeutic agent. One possibility is the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the combination of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide with other antiplatelet agents to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential applications in thrombotic diseases.

合成方法

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the condensation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-[(6-chloropyridazin-3-yl)sulfamoyl]phenylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal to form the final product.

科学研究应用

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in thrombotic diseases such as stroke, myocardial infarction, and deep vein thrombosis. In preclinical studies, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in reducing platelet activation and thrombus formation without affecting hemostasis.

属性

产品名称

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

分子式

C16H14BrClN6O3S

分子量

485.7 g/mol

IUPAC 名称

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

InChI 键

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

规范 SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。